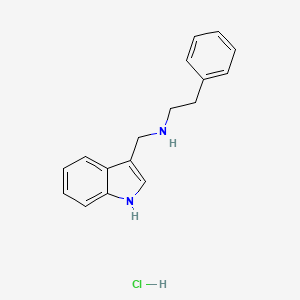
1-(1,1-Difluorobutyl)-4-fluorobenzene
Übersicht
Beschreibung
1-(1,1-Difluorobutyl)-4-fluorobenzene, also known as 1,1-difluorobutyl-4-fluorobenzene, is a fluorinated aromatic compound that is widely used in the fields of chemistry and biochemistry. It is a fluorinated derivative of benzene, and has a wide range of applications in scientific research due to its unique properties. It is a highly reactive compound, and can be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. Additionally, it has been used in the study of biochemical and physiological processes, particularly in the fields of drug development and toxicology.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-(1,1-Difluorobutyl)-4-fluorobenzene: is a valuable compound in organic synthesis. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules. For instance, its difluorobutyl group can be used to introduce fluorine atoms into target molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can significantly alter the biological activity of compounds .
Pharmaceutical Research
In pharmaceutical research, 1-(1,1-Difluorobutyl)-4-fluorobenzene may be utilized to create fluorinated analogs of therapeutic agents. Fluorine atoms can greatly influence the metabolic stability and bioavailability of drugs. This compound could be a precursor in the synthesis of novel compounds with potential pharmacological activities .
Materials Science
The applications of 1-(1,1-Difluorobutyl)-4-fluorobenzene in materials science include the development of new polymeric materials. The presence of fluorine can impart materials with enhanced properties such as resistance to solvents, acids, and bases. It can also improve the thermal stability of polymers, making them suitable for high-performance applications .
Analytical Chemistry
In analytical chemistry, 1-(1,1-Difluorobutyl)-4-fluorobenzene could be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its distinct chemical signature allows it to be a calibration standard for methods like GC-MS (Gas Chromatography-Mass Spectrometry), aiding in the accurate identification and quantification of compounds in complex mixtures .
Environmental Science
The study of 1-(1,1-Difluorobutyl)-4-fluorobenzene in environmental science could involve assessing its behavior and fate in the environment. Understanding its degradation pathways and persistence can inform the environmental impact assessment of fluorinated compounds and guide the development of more sustainable chemical processes .
Chemical Engineering
In chemical engineering, 1-(1,1-Difluorobutyl)-4-fluorobenzene can be involved in process optimization studies. Its properties can influence reaction kinetics and mechanisms, which are crucial for designing efficient and cost-effective industrial-scale chemical production processes .
Agriculture
While direct applications in agriculture are not well-documented for this specific compound, fluorinated compounds, in general, have been used to create pesticides and soil treatment agents. The incorporation of 1-(1,1-Difluorobutyl)-4-fluorobenzene into such formulations could potentially lead to the development of new agricultural chemicals .
Optoelectronics
Finally, in the field of optoelectronics, compounds similar to 1-(1,1-Difluorobutyl)-4-fluorobenzene have been studied for their photophysical properties. Such compounds can be used in the design of organic light-emitting diodes (OLEDs) and other electronic devices that require specific optical characteristics .
Wirkmechanismus
Target of Action
Similar compounds have been studied for their interaction with various biological targets
Mode of Action
The mode of action of 1-(1,1-Difluorobutyl)-4-fluorobenzene is currently unknown due to the lack of specific studies on this compound . It’s worth noting that the presence of fluorine atoms in organic compounds can profoundly modify their physicochemical properties, affecting their interaction with biological targets .
Biochemical Pathways
Fluorinated compounds are known to participate in a variety of biochemical processes due to the unique properties of fluorine .
Result of Action
Fluorinated compounds are known to have a wide range of biological activities .
Action Environment
It’s known that the properties of fluorinated compounds can be affected by factors such as temperature and solvent polarity .
Eigenschaften
IUPAC Name |
1-(1,1-difluorobutyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-2-7-10(12,13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHBEDCMTPUSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,1-Difluorobutyl)-4-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1389557.png)
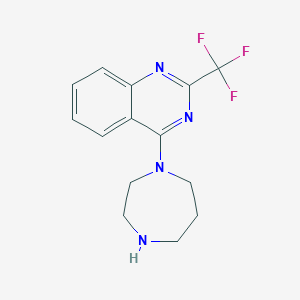
![(4-nitrophenyl)[tetrahydro-1(2H)-pyridazinyl]methanone](/img/structure/B1389559.png)
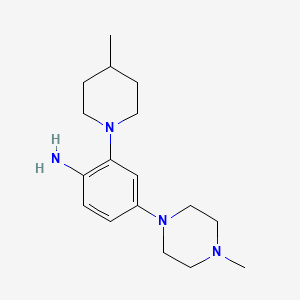
![N-[4-(Sec-butoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389563.png)
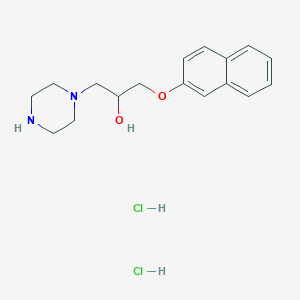
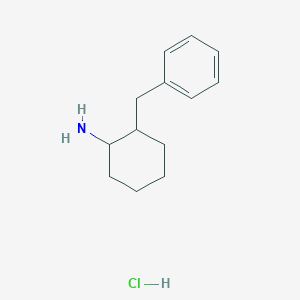
![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-butanamine](/img/structure/B1389570.png)
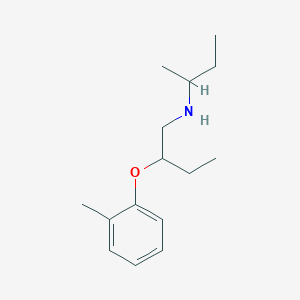
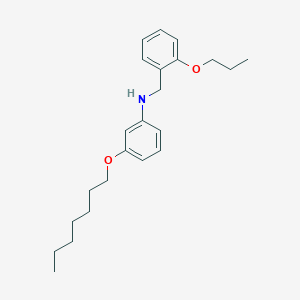
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389574.png)
![[1-(4-Methoxy-phenyl)-ethyl]-methyl-amine oxalate](/img/structure/B1389577.png)
